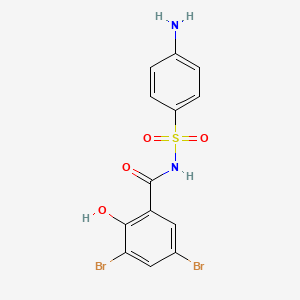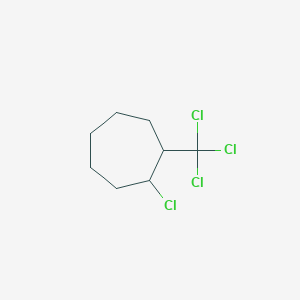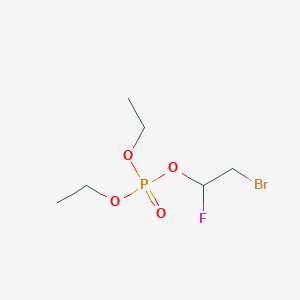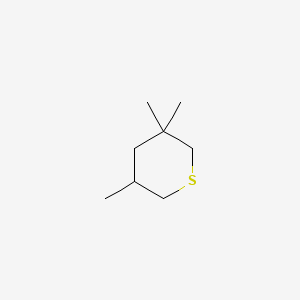
3,3,5-Trimethylthiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5-Trimethylthiane is an organic compound that belongs to the class of thianes, which are sulfur-containing heterocycles This compound is characterized by a six-membered ring structure with three methyl groups attached at the 3rd and 5th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethylthiane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,3,5-trimethylcyclohexanone with hydrogen sulfide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired thiane ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize reactors where the precursors are subjected to hydrogenation in the presence of catalysts such as palladium or platinum. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,3,5-Trimethylthiane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding thiol or thioether.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thianes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,3,5-Trimethylthiane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 3,3,5-Trimethylthiane involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiane ring can form bonds with various biological molecules, influencing their function. This interaction can lead to the modulation of enzymatic activities, disruption of microbial cell walls, and inhibition of certain metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3,5-Trimethylcyclohexanol: A related compound with a hydroxyl group instead of a sulfur atom.
1,3,5-Trithiane: Another sulfur-containing heterocycle with a different ring structure.
Uniqueness
3,3,5-Trimethylthiane is unique due to its specific ring structure and the presence of three methyl groups, which confer distinct chemical properties and reactivity. Its sulfur atom also plays a crucial role in its biological and chemical activities, differentiating it from other similar compounds .
Eigenschaften
CAS-Nummer |
62717-95-7 |
|---|---|
Molekularformel |
C8H16S |
Molekulargewicht |
144.28 g/mol |
IUPAC-Name |
3,3,5-trimethylthiane |
InChI |
InChI=1S/C8H16S/c1-7-4-8(2,3)6-9-5-7/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
DOYJFTLNTQTGHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CSC1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


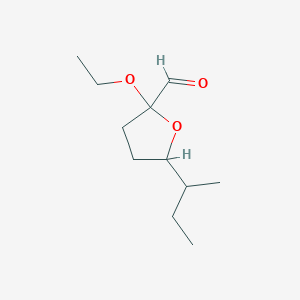
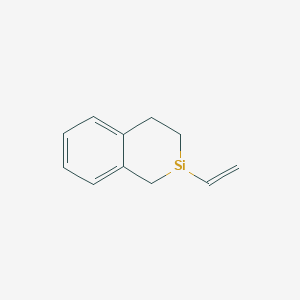
(3,3,3-trifluoropropyl)silane](/img/structure/B14517215.png)



![4-[4-(4-Fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole](/img/structure/B14517248.png)

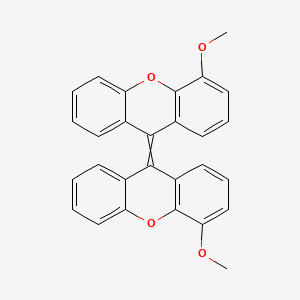
![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)

